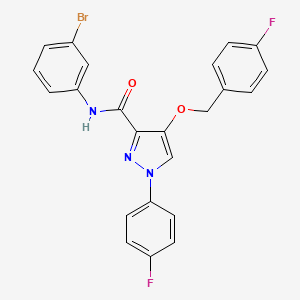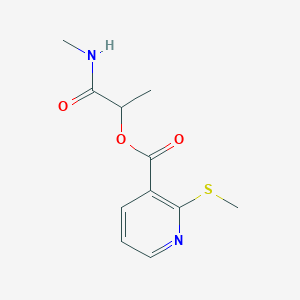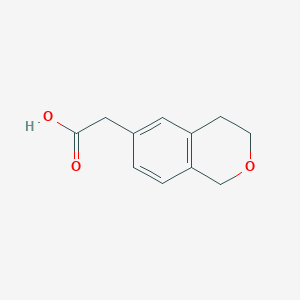![molecular formula C22H27N3O4S B2847813 [2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851807-55-1](/img/structure/B2847813.png)
[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone” is a complex organic compound that contains an imidazole ring, a pyridine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Research Applications
Hemodynamic Effects in Cardiovascular Research
Compounds with imidazole or pyridine substructures have been researched for their potential effects on cardiovascular functions. For example, AR-L 115 BS, a compound with imidazole and sulfanyl functionalities, showed significant hemodynamic effects in patients with coronary artery disease (CAD), indicating vasodilating and positive inotropic effects without increasing oxygen consumption. Such compounds could be valuable for treating CAD and elevated left ventricular end-diastolic pressure (Weikl et al., 1981), (Nebel et al., 1981).
Analgesic and Anti-inflammatory Applications
The presence of methoxy and sulfanyl groups in compounds has been associated with analgesic and anti-inflammatory properties. Dipyrone, a drug with a methylsulfinyl moiety, elicits significant inhibition of cyclooxygenases, suggesting its role in pain management and inflammation control. This indicates that compounds with similar structures could have potential applications in developing new analgesics or anti-inflammatory drugs (Hinz et al., 2007).
Antidote for Poisoning
Compounds with specific functional groups have been used as antidotes for poisoning. For instance, fomepizole, an inhibitor of alcohol dehydrogenase, has been effectively used in treating methanol poisoning. This highlights the potential of structurally related compounds in developing treatments for various toxic exposures (Brent et al., 2001).
Research on Neurotoxicity and Psychopharmacology
Compounds with pyridine and imidazole rings have been explored for their effects on the central nervous system, including learning, memory, and neuroprotection. For example, the role of mGlu receptor antagonists in negatively reinforced learning suggests potential research applications in understanding and treating cognitive disorders (Gravius et al., 2005).
properties
IUPAC Name |
[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-27-18-12-17(13-19(28-5-2)20(18)29-6-3)21(26)25-11-10-24-22(25)30-15-16-8-7-9-23-14-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMEYUDCZLTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2847730.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2847732.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2847734.png)
![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2847737.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2847742.png)

![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)

